Carbamic acid, ethenyl-, methyl ester
Description
Contextualization within the Carbamic Acid Ester Class
Carbamic acid, ethenyl-, methyl ester belongs to the broader class of organic compounds known as carbamic acid esters, or carbamates. ontosight.ai These compounds are characterized by the presence of a carbamate (B1207046) functional group, which consists of a carbonyl group flanked by an oxygen and a nitrogen atom. Carbamates are formally esters of the unstable carbamic acid (NH2COOH). acs.org The stability and properties of carbamates can be significantly influenced by the nature of the substituents on the nitrogen and oxygen atoms. acs.org
Carbamic acid esters have found diverse applications in various fields, including pharmaceuticals, agriculture, and polymer chemistry. ontosight.aiacs.org In medicinal chemistry, the carbamate moiety is often incorporated into drug molecules to enhance their biological activity or to serve as a prodrug, releasing the active compound upon hydrolysis. acs.org In agriculture, many carbamates are utilized as pesticides and herbicides. The polymer industry employs carbamates in the synthesis of polyurethanes. ontosight.ai The study of this compound, therefore, is informed by this rich and varied chemistry of the broader carbamate class.
Significance of the Ethenyl Moiety in Chemical Structure and Reactivity
A defining feature of this compound is the presence of an ethenyl (or vinyl) group attached to the nitrogen atom of the carbamate functionality. This vinyl group, with its carbon-carbon double bond, imparts a heightened reactivity to the molecule compared to its saturated analogues. ontosight.ai The double bond is susceptible to a variety of chemical transformations, including polymerization and addition reactions. ontosight.ai
Historical Perspectives on Ethenyl Carbamic Acid Esters in Chemical Literature
Early research into carbamates was often driven by their potential industrial applications. wikipedia.org More recently, the synthesis of vinyl carbamates has been advanced through the development of new catalytic methods. For instance, ruthenium-catalyzed reactions have been employed for the synthesis of vinyl carbamates, offering efficient routes to this class of compounds. acs.orgacs.org The historical trajectory of research on ethenyl carbamic acid esters reflects a growing appreciation for their unique reactivity and the need to understand their biological implications. nih.gov
Scope and Objectives of Academic Inquiry into this compound
Contemporary academic inquiry into this compound and related vinyl carbamates is multifaceted, encompassing several key areas:
Synthesis and Methodology: A primary objective is the development of efficient and selective synthetic routes to these compounds. This includes the exploration of novel catalysts and reaction conditions to control the formation of the vinyl carbamate functionality. acs.orgacs.org
Reactivity and Mechanistic Studies: Researchers are actively investigating the chemical reactivity of the ethenyl group in these molecules. This includes studying their participation in various organic reactions and elucidating the mechanisms of these transformations. ontosight.ainih.gov
Toxicology and Carcinogenicity: A significant portion of the research is dedicated to understanding the toxicological profile of vinyl carbamates. Studies on the closely related vinyl carbamate have demonstrated its carcinogenic potential, which is attributed to the metabolic activation of the vinyl group to a reactive epoxide. nih.govnih.gov Understanding the metabolic pathways and the nature of the resulting DNA adducts is a critical goal. nih.gov
Applications in Organic Synthesis: The unique reactivity of vinyl carbamates makes them potentially useful building blocks in organic synthesis. Academic inquiry explores their use in the construction of more complex molecules and polymers. ontosight.ainih.gov
The overarching goal of this research is to build a comprehensive understanding of the chemical, biological, and toxicological properties of this compound and its analogues, which can inform both fundamental chemical knowledge and potential applications or hazard assessments.
Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Methyl N-vinylcarbamate | 15204-93-0 | C4H7NO2 | 101.10 g/mol |
| Vinyl carbamate | Carbamic acid, ethenyl ester | 15805-73-9 | C3H5NO2 | 87.08 g/mol |
| Ethyl carbamate | Urethane (B1682113) | 51-79-6 | C3H7NO2 | 89.09 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-ethenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-5-4(6)7-2/h3H,1H2,2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVXTHWIHWZYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446293 | |
| Record name | Carbamic acid, ethenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15204-93-0 | |
| Record name | Carbamic acid, ethenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethenyl Carbamic Acid Esters
Direct Carbamate (B1207046) Formation Reactions
The direct synthesis of carbamates from readily available starting materials like amines, carbon dioxide (CO₂), and alcohols presents a more environmentally benign and atom-economical alternative to traditional methods that often employ hazardous reagents like phosgene (B1210022). This section delves into the catalytic systems that facilitate this transformation.
Reactions Involving Amines, Carbon Dioxide, and Alcohols/Alkoxysilanes
The core of this synthetic strategy lies in the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then esterified by an alcohol or an alkoxysilane. The primary challenge in this process is the removal of water, a byproduct of the esterification, which can limit the reaction equilibrium. The use of alkoxysilanes as alkylating agents can circumvent this issue, as they also act as dehydrating agents.
Zinc compounds have emerged as effective catalysts for the direct synthesis of carbamates from amines, CO₂, and silicate (B1173343) esters. researchgate.netnih.govresearchgate.net Several zinc salts have been investigated, with zinc acetate (B1210297) (Zn(OAc)₂) demonstrating superior performance. researchgate.netnih.gov The catalytic activity of Zn(OAc)₂ is attributed to a carboxylate-assisted proton activation mechanism. researchgate.net The addition of an N-donor ligand, such as 1,10-phenanthroline, has been shown to enhance the reaction yield. researchgate.net
The reaction is believed to proceed through an isocyanate intermediate, which is generated from the amine and CO₂. researchgate.net The silicate ester then reacts with this intermediate to form the carbamate, and is ultimately converted to siloxane. researchgate.net This catalytic system is notable for its amine-selectivity, even in the presence of other functional groups, and the catalyst can be reused. researchgate.net While this methodology has been successfully applied to aromatic amines, its application to the synthesis of ethenyl carbamates is an area that warrants further investigation.
Table 1: Zinc-Catalyzed Carbamate Synthesis from Various Amines
| Entry | Amine | Silicate Ester | Catalyst | Ligand | Yield (%) |
| 1 | Aniline | Tetramethyl orthosilicate | Zn(OAc)₂ | 1,10-phenanthroline | 96 |
| 2 | 4-Methylaniline | Tetramethyl orthosilicate | Zn(OAc)₂ | 1,10-phenanthroline | 95 |
| 3 | 4-Methoxyaniline | Tetramethyl orthosilicate | Zn(OAc)₂ | 1,10-phenanthroline | 93 |
| 4 | 4-Chloroaniline | Tetramethyl orthosilicate | Zn(OAc)₂ | 1,10-phenanthroline | 85 |
Note: The data presented is for the synthesis of methyl N-arylcarbamates and serves as a reference for the potential application of this methodology to ethenyl carbamates.
Ionic liquids (ILs) have garnered considerable interest as catalysts and reaction media for CO₂ fixation reactions, including carbamate synthesis. researchgate.netrsc.orgsintef.no Superbase-derived protic ionic liquids, such as 1,8-diazabicyclo[5.4.0]undec-7-enium acetate ([DBUH][OAc]), have proven to be particularly effective catalysts for the direct synthesis of carbamates from amines, CO₂, and silicate esters. researchgate.netrsc.org
The catalytic role of these ILs is multifaceted. The basic anion of the IL is believed to facilitate the reaction by forming hydrogen bonds with the amine, thereby increasing its nucleophilicity towards CO₂. researchgate.net Isotope labeling experiments have indicated that the proton on the cation is crucial for the catalytic cycle, participating in the formation of water. rsc.org This methodology has been successfully applied to both aliphatic and aromatic amines, with isolated yields of up to 96%. researchgate.netrsc.org While the direct application of this method for the synthesis of ethenyl carbamates has not been extensively reported, the tunable nature of ionic liquids offers a promising avenue for future research in this area.
Table 2: Ionic Liquid-Catalyzed Synthesis of Carbamates
| Entry | Amine | Catalyst (10 mol%) | CO₂ Pressure (MPa) | Temperature (°C) | Yield (%) |
| 1 | Aniline | [DBUH][OAc] | 5 | 150 | 85 |
| 2 | Benzylamine | [DBUH][OAc] | 5 | 150 | 96 |
| 3 | Cyclohexylamine | [DBUH][OAc] | 5 | 150 | 94 |
Note: The data presented is for the synthesis of various carbamates and illustrates the potential of ionic liquids as catalysts in this transformation.
Alkali metal compounds, particularly potassium carbonate (K₂CO₃), are common, inexpensive, and non-toxic chemicals that have been effectively utilized as catalysts for the direct synthesis of carbamates from amines, silicate esters, and CO₂. acs.orgresearchgate.net This approach is applicable to both alkyl and aromatic amines, significantly broadening the substrate scope compared to methods using alcohols as the coupling reagent. acs.org
The catalytic mechanism is proposed to involve an anion-assisted deprotonation of the amine as the key step, with the alkali metal cation acting as a Lewis acid. acs.orgresearchgate.net The use of K₂CO₃ as a catalyst has been shown to decrease the activation energy of the reaction compared to previously reported ionic liquid catalysts. acs.org Yields of the corresponding carbamates can reach up to 97%. acs.orgresearchgate.net Cesium carbonate (Cs₂CO₃) has also been employed as a base in three-component coupling reactions for carbamate synthesis. organic-chemistry.org
Three-component coupling reactions provide an efficient and direct route to carbamates from an amine, carbon dioxide, and an electrophile, such as an alkyl or vinyl halide. organic-chemistry.orgnih.govresearchgate.netresearchgate.net This strategy avoids the pre-synthesis of reactive and often hazardous intermediates. A notable example is the efficient synthesis of carbamates in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This method offers mild reaction conditions and short reaction times, and it effectively prevents common side reactions like N-alkylation of the amine and overalkylation of the carbamate. organic-chemistry.org This approach has also been successfully applied to chiral substrates without causing racemization. organic-chemistry.org The development of three-component coupling strategies using vinyl halides as the electrophile could provide a direct pathway to ethenyl carbamates.
The use of dense carbon dioxide, particularly supercritical CO₂ (scCO₂), as both a reactant and a solvent offers several advantages for chemical synthesis, including enhanced miscibility of reactants, facile product separation, and the potential for catalyst recycling. nih.govresearchgate.netnih.gov In the context of carbamate synthesis, scCO₂ can be utilized in reactions involving amines and alcohols. nih.gov The reaction of amines with CO₂ in scCO₂ leads to the formation of carbamic acid, with the equilibrium being dependent on temperature and pressure. researchgate.net Higher pressures favor the formation of carbamic acid, while higher temperatures favor the free amine. researchgate.net While the direct synthesis of carbamates from amines, alcohols, and CO₂ in dense systems has been explored, challenges such as low equilibrium-limited product yields often necessitate the use of dehydrating agents or specialized catalytic systems. nih.gov The application of these systems to the synthesis of ethenyl carbamates, potentially through palladium-catalyzed reactions with alkenyl C-H bonds, represents an active area of research. organic-chemistry.orgrsc.orgnih.govresearchgate.net
Electrocatalytic Approaches to Carbamate Formation
Electrocatalytic synthesis represents a contemporary and environmentally conscious approach to forming carbamates. This method typically utilizes carbon dioxide (CO₂) and amines as starting materials, proceeding under mild conditions without the need for dehydrating agents or homogeneous catalysts. chemistryviews.org The process is part of a growing field of electro-organic synthesis that employs electrons as redox agents, thereby avoiding harsh external oxidants. rsc.org
A notable advancement in this area involves the use of single-atom catalysts. Researchers have developed a material with atomically dispersed copper species on N-doped carbon nanosheets (Cu-N-C) that serves as a highly effective electrocatalyst. chemistryviews.org This catalyst is prepared by calcining a copper-containing metal-organic framework (MOF) with a nitrogen source, followed by acid etching. chemistryviews.org The resulting Cu-N-C material demonstrates significantly better catalytic performance than traditional bulk copper for the synthesis of N-phenylcarbamate, achieving yields as high as 71% and showing good stability over multiple cycles. chemistryviews.org The atomically dispersed copper sites are believed to provide abundant active centers, while adjacent pyridine-type nitrogen atoms help stabilize reaction intermediates. chemistryviews.org
Another innovative electrocatalytic method is a three-component cascade reaction involving CO₂, amines, and N-alkenylsulfonamides. This approach leverages electro-oxidation to promote the participation of carbon dioxide, leading to the formation of novel carbamate compounds in an environmentally friendly manner. rsc.orgrsc.org
Table 1: Performance of Cu-N-C Electrocatalyst in Carbamate Synthesis
| Catalyst | Substrate | Product | Yield | Reusability |
|---|---|---|---|---|
| Cu-N-C | Aniline, CO₂, Methanol (B129727) | N-phenylcarbamate | 71% | Stable for 10 cycles |
Reactions Involving Isocyanates as Intermediates
Isocyanates are highly valuable and reactive intermediates in the synthesis of carbamates. Several classical and modern methods exploit the generation and subsequent reaction of isocyanates to produce the desired carbamate esters.
Addition of Alcohols to Isocyanates
The addition of an alcohol to an isocyanate is a fundamental reaction for forming the urethane (B1682113) (carbamate) linkage. The mechanism involves a nucleophilic attack by the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group (R'-N=C=O). vaia.com This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the alcohol's oxygen to the isocyanate's nitrogen atom, resulting in the final carbamate product. vaia.com
Kinetic and mechanistic studies have revealed that this reaction can be more complex than a simple bimolecular process. Evidence suggests a multimolecular mechanism where two or three alcohol molecules participate in the reaction, especially at higher alcohol concentrations. nih.govkuleuven.be These alcohol molecules can form hydrogen-bonded associates, or clusters, which then react with the isocyanate. mdpi.com This multimolecular intervention facilitates the proton transfer step and lowers the activation energy of the reaction. mdpi.comresearchgate.net Theoretical models support a concerted process where the nucleophilic addition occurs across the N=C bond of the isocyanate. nih.govkuleuven.be
Derivatives via Curtius Rearrangement
The Curtius rearrangement is a versatile and widely used thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.org This reaction provides a powerful pathway to generate isocyanates from carboxylic acids, which can then be trapped in situ by an alcohol to yield the corresponding carbamate. nih.govorganic-chemistry.org
The process begins with the conversion of a carboxylic acid to an acyl azide. This intermediate, upon heating, undergoes a concerted rearrangement where the R-group migrates from the carbonyl carbon to the nitrogen atom as nitrogen gas is expelled. wikipedia.org The migration of the R-group occurs with complete retention of its stereochemistry. nih.gov
For the synthesis of vinyl carbamates, such as the parent compound of "Carbamic acid, ethenyl-, methyl ester," acryloyl azide is used as the precursor. The Curtius rearrangement of acryloyl azide generates vinyl isocyanate. acs.orgnih.gov This highly reactive intermediate can be co-distilled with a solvent like toluene (B28343) into a solution containing an alcohol (e.g., methanol) and a catalyst to form the desired N-vinyl carbamate. acs.org Continuous flow processes have also been developed to safely handle the high-energy acyl azide intermediates and telescope the rearrangement and trapping steps, allowing for the efficient production of various carbamate products. beilstein-journals.orgucd.ie
Catalytic Carbonylation of Nitroaromatics
A significant industrial route for producing isocyanates involves the catalytic carbonylation of nitroaromatic compounds. researchgate.net This method serves as a more environmentally benign alternative to the traditional use of phosgene. In this process, a nitroaromatic compound is treated with carbon monoxide in the presence of a transition metal catalyst, typically based on palladium or rhodium. researchgate.net The reaction reduces the nitro group and incorporates a carbonyl group to directly form the isocyanate. This isocyanate can then be reacted with an alcohol to produce the corresponding carbamate. While this method is primarily applied to nitroaromatics, it highlights a key strategy of generating isocyanates from nitro precursors for subsequent carbamate synthesis. researchgate.net
Reactions with Carbamoyl (B1232498) Chlorides and Alcohols
The reaction between a carbamoyl chloride and an alcohol provides a direct route to carbamate synthesis. However, the reaction can be slow and may require catalysis. Zinc chloride (ZnCl₂) has been identified as an efficient and inexpensive catalyst for this transformation. nih.gov
The proposed mechanism involves the activation of the carbamoyl chloride by the Lewis acidic zinc chloride. The zinc coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of the carbamate and the release of hydrogen chloride. nih.gov The protocol is effective for a wide range of aromatic and aliphatic alcohols, providing good to excellent yields of the corresponding carbamates. nih.govacs.org
Table 2: Zinc Chloride-Catalyzed Synthesis of Carbamates
| Alcohol Substrate | Carbamoyl Chloride | Catalyst | Yield |
|---|---|---|---|
| 4-Nitrophenol | N-ethyl,N-methyl carbamoyl chloride | ZnCl₂ | 87% |
| Phenol (B47542) | N-ethyl,N-methyl carbamoyl chloride | ZnCl₂ | 82% |
| Benzyl (B1604629) alcohol | N-ethyl,N-methyl carbamoyl chloride | ZnCl₂ | 85% |
| (S)-3-(1-(dimethylamino)ethyl)phenol | N-ethyl,N-methyl carbamoyl chloride | ZnCl₂ | 80% |
Data sourced from a study on the synthesis of various carbamates, including the drug Rivastigmine. nih.govacs.org
Synthesis via Activated Carbonate Reagents
Activated carbonate reagents, particularly dimethyl carbonate (DMC), offer a green and versatile alternative to phosgene-based methods for carbamate synthesis. rsc.orgmdpi.com DMC is considered an environmentally friendly reagent due to its low toxicity and production via clean industrial processes. core.ac.ukresearchgate.net
One approach involves the reductive methoxycarbonylation of aromatic nitro compounds using DMC as both a reagent and a solvent. rsc.org In this reaction, a promoter such as molybdenum hexacarbonyl (Mo(CO)₆) facilitates the transformation of various nitroarenes into the corresponding methyl carbamates in moderate to excellent yields. rsc.org
Another common method is the direct reaction of amines with dialkyl carbonates. researchgate.net For instance, primary aliphatic amines react with dimethyl carbonate at elevated temperatures to yield methyl carbamates. core.ac.uk The selectivity and conversion of this reaction can be significantly influenced by the presence and pressure of supercritical CO₂, which can modulate the acid-base equilibria and inhibit side reactions. core.ac.uk
Additionally, mixed carbonates containing a good leaving group, such as a p-nitrophenyl group, are effective alkoxycarbonylating agents. These are prepared by reacting an alcohol with p-nitrophenyl chloroformate. The resulting activated carbonate then readily reacts with an amine to furnish the desired carbamate. acs.orgnih.gov
Palladium-Catalyzed Carbonylation Routes for Carbamic Acid Ester Derivatives
Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl-containing compounds, including carbamic acid ester derivatives. rsc.org This approach has become more prominent as reaction conditions have improved since the initial discoveries by Richard Heck over 30 years ago. acs.org
The carbonylation of vinyl triflates or vinyl halides using a palladium catalyst, carbon monoxide, and an appropriate amine or alcohol nucleophile provides a direct route to α,β-unsaturated amides and esters. nih.govresearchgate.net The general mechanism involves the oxidative addition of the vinyl substrate to a Pd(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond. The resulting acyl-palladium complex then undergoes nucleophilic attack by an amine or alcohol to generate the carbamate or ester product and regenerate the Pd(0) catalyst.
Recent advancements have focused on optimizing this process by developing specialized ligand systems that improve catalyst stability and efficiency, allowing reactions to proceed under milder conditions. nih.gov For instance, a pyridyl-substituted d tbpx-type ligand has been shown to be crucial for the successful carbonylation of various vinyl triflates. nih.gov
Another sophisticated palladium-catalyzed strategy involves the cross-coupling of aryl or vinyl chlorides and triflates with sodium cyanate. organic-chemistry.orgmit.edumit.edu In this process, an aryl or vinyl isocyanate is generated in situ, which is then trapped by an alcohol to form the desired carbamate. organic-chemistry.org This methodology is versatile, tolerating a wide range of primary, secondary, and sterically hindered alcohols, and provides access to important carbamate protecting groups and precursors for polyurethane materials. organic-chemistry.orgmit.edu
Table 1: Comparison of Palladium-Catalyzed Carbonylation Strategies
| Strategy | Starting Materials | Key Intermediate | Products | Key Advantages |
|---|---|---|---|---|
| Direct Carbonylation | Vinyl Halide/Triflate, CO, Amine/Alcohol | Acyl-Palladium Complex | α,β-Unsaturated Amides/Esters | Direct, atom-economical route to carbonyl compounds. rsc.org |
| Isocyanate Trapping | Aryl/Vinyl Halide/Triflate, Sodium Cyanate, Alcohol | Aryl/Vinyl Isocyanate (in situ) | N-Aryl/N-Vinyl Carbamates | Expanded substrate scope, access to major carbamate protecting groups. mit.edu |
Chemo- and Regioselective Synthesis Strategies for Ethenyl Carbamic Acid Esters
Achieving chemo- and regioselectivity is critical when synthesizing complex molecules containing multiple functional groups. In the context of ethenyl carbamic acid esters, this involves controlling precisely where the carbamate moiety is introduced onto the vinyl group and ensuring that other reactive sites in the molecule remain untouched.
A notable example of a highly regioselective synthesis is the ruthenium-catalyzed reaction between terminal alkynes, carbon dioxide, and secondary amines to directly afford vinyl carbamates. acs.org In this process, the addition of the carbamate group occurs selectively at the terminal carbon atom of the alkyne. acs.org This high degree of regiocontrol is attributed to the formation of ruthenium-vinylidene catalytic species. acs.org This method avoids the use of phosgene and provides a direct, one-step route to the desired product. acs.org
Palladium catalysis also offers powerful tools for controlling selectivity. For instance, palladium-catalyzed cross-coupling reactions for the prenylation of bromocarbazoles demonstrate high regioselectivity, which is crucial for the synthesis of biologically active alkaloids. rsc.org Similarly, modular approaches to carbazole (B46965) synthesis have been developed using a tandem strategy that combines two mechanistically distinct, palladium-catalyzed bond-forming processes, with the chemo- and regioselectivity being key to the success of the sequence. nih.gov These examples, while not directly producing methyl ethenylcarbamate, highlight the sophisticated catalytic systems available to control reaction outcomes, principles that are applicable to the selective synthesis of vinyl carbamates.
Green Chemistry Approaches in Ethenyl Carbamic Acid Ester Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and use resources sustainably. nih.govnih.gov In the synthesis of carbamic acid esters, significant progress has been made toward these goals.
A primary focus of green synthesis is the use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock. acs.orgacs.org This approach replaces hazardous reagents like phosgene. rsc.org Methods have been developed for the direct synthesis of carbamates from amines, alcohols, and CO₂ using catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net One innovative system uses tetramethoxysilane (B109134) (Si(OMe)₄) as a regenerable dehydrating agent and DBU as both a CO₂ capture agent and a catalyst, enabling the direct conversion of low-concentration CO₂ into carbamates without requiring metal catalysts. organic-chemistry.orgorganic-chemistry.org
Another green strategy involves the use of biomass as a starting material. A novel, intrinsically safe method for synthesizing hexamethylene-1,6-dicarbamate (a precursor to isocyanates) has been developed starting from the biomass-derived platform molecule 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.org This pathway avoids traditional petroleum-based feedstocks and toxic reagents. rsc.org
Other green techniques applicable to carbamate synthesis include the use of safer solvents, solvent-free reaction conditions, and energy-efficient technologies like microwave irradiation and ultrasound assistance. nih.govmdpi.comresearchgate.net These methods can dramatically shorten reaction times, reduce energy consumption, and minimize the generation of hazardous waste. nih.gov
Process Optimization and Scale-Up Considerations for Ethenyl Carbamic Acid Ester Production
Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful process optimization to ensure safety, efficiency, and economic viability. andersonsprocesssolutions.com Key considerations include reaction kinetics, heat transfer, catalyst stability and recovery, and purification methods.
For the production of carbamic acid esters, moving from traditional semi-batch processes to continuous production using technologies like microchannel reactors can offer significant advantages. cetjournal.itaidic.it Continuous processing allows for better control over reaction parameters, particularly for highly exothermic reactions, leading to improved safety and product consistency. cetjournal.it A study on the synthesis of methyl anthranilate demonstrated that a continuous microchannel process resulted in a higher yield (80.3% vs. 75.2%) and purity (98.5% vs. 97.3%) compared to a semi-batch process, while dramatically reducing reaction time from 20 minutes to 97 seconds. aidic.it
Process optimization often involves the use of Design of Experiments (DoE), a statistical methodology to systematically study the effects of multiple variables (e.g., temperature, pressure, reactant ratios, catalyst loading) on the reaction outcome. andersonsprocesssolutions.com This allows for the identification of optimal conditions to maximize yield and purity while minimizing costs and waste.
Table 2: Key Parameters for Process Optimization and Scale-Up
| Parameter | Objective in Optimization | Impact on Scale-Up |
|---|---|---|
| Temperature | Maximize reaction rate while minimizing side reactions and decomposition. | Requires efficient heat transfer systems to maintain optimal temperature profile and prevent thermal runaways. |
| Reactant Molar Ratio | Ensure complete conversion of the limiting reagent; minimize excess reagent use. | Affects raw material costs and downstream separation/recycling requirements. |
| Catalyst Loading | Use the minimum amount of catalyst to achieve the desired reaction rate. | Impacts cost, especially with precious metal catalysts, and influences purification needs to remove catalyst residues. |
| Reaction Time/Flow Rate | Achieve high conversion in the shortest time to maximize reactor throughput. | Determines the size and number of reactors needed for the desired production capacity. |
| Solvent Choice | Optimize solubility and reaction rate; facilitate product isolation. | Influences process safety, environmental impact, and costs associated with solvent recovery and disposal. |
The scale-up of a process, such as the production of ethenyl carbamic acid esters, must also consider the entire lifecycle, from sourcing raw materials to final product purification and waste management, to develop a truly robust and sustainable manufacturing process. nih.govresearchgate.net
Elucidation of Chemical Reactivity and Transformation Pathways of Carbamic Acid, Ethenyl , Methyl Ester
Hydrolytic Degradation Mechanisms
The hydrolytic stability of carbamic acid, ethenyl-, methyl ester is a critical aspect of its chemical behavior, with degradation pathways significantly influenced by pH. Both acid and base-catalyzed mechanisms contribute to its decomposition in aqueous environments.
Under acidic conditions, the hydrolysis of this compound is anticipated to proceed through a mechanism analogous to that of other vinyl esters and carbamates. The reaction is catalyzed by the presence of hydronium ions (H₃O⁺), which protonate the carbonyl oxygen of the carbamate (B1207046) group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
The proposed mechanism involves the following steps:
Protonation of the carbonyl oxygen: The initial and reversible step is the protonation of the carbonyl oxygen atom by a hydronium ion.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate.
Cleavage of the C-N bond: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and the formation of methanol (B129727) and an N-vinylcarbamic acid intermediate.
Tautomerization and decomposition: The N-vinylcarbamic acid is unstable and can undergo further reactions, including tautomerization and decomposition.
The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid catalyst. Generally, for carbamates, the acid-catalyzed pathway is less significant compared to base-catalyzed hydrolysis, especially under environmentally relevant pH conditions. However, in strongly acidic media, this pathway can become a prominent degradation route. The presence of the ethenyl (vinyl) group attached to the nitrogen atom can also influence the reaction kinetics, potentially through electronic effects on the carbamate linkage.
In alkaline media, this compound undergoes hydrolysis through a base-catalyzed mechanism. The hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the carbamate group. This process is generally more facile than acid-catalyzed hydrolysis for carbamates.
Two primary mechanisms are considered for the base-catalyzed hydrolysis of carbamates: the bimolecular acyl-oxygen cleavage (BAc2) mechanism and the elimination-addition (E1cb) mechanism. For secondary carbamates like methyl ethenylcarbamate, the BAc2 mechanism is generally favored. researchgate.net
The BAc2 mechanism proceeds as follows:
Nucleophilic attack: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
Intermediate breakdown: This highly unstable tetrahedral intermediate then collapses. The departure of the methoxy (B1213986) group as a leaving group (methoxide, CH₃O⁻) is a key step.
Formation of N-vinylcarbamic acid: The collapse of the intermediate results in the formation of an N-vinylcarbamic acid anion.
Protonation: Subsequent protonation of the N-vinylcarbamic acid anion in the aqueous medium yields N-vinylcarbamic acid.
A central feature of both acid and base-catalyzed hydrolysis of this compound is the formation of a carbamic acid intermediate, specifically N-vinylcarbamic acid. Carbamic acids are characteristically unstable and readily decompose in aqueous solutions. wikipedia.org
The formation of N-vinylcarbamic acid from the hydrolysis of the methyl ester is a pivotal step in the degradation cascade. Once formed, this carbamic acid intermediate undergoes rapid decomposition. The decomposition pathway involves the loss of carbon dioxide (decarboxylation) to yield the corresponding amine. In this case, the decomposition of N-vinylcarbamic acid would be expected to produce ethenamine (vinylamine).
Hydrolysis: this compound + H₂O → Methanol + N-vinylcarbamic acid
Decarboxylation: N-vinylcarbamic acid → Ethenamine + Carbon Dioxide
This decomposition of the carbamic acid intermediate is a thermodynamically favorable process. The instability of carbamic acids is a well-documented phenomenon, and their transient existence is often inferred from the final products of carbamate hydrolysis. newcastle.edu.aunih.gov The formation of carbon dioxide and an amine is a common endpoint for the degradation of many carbamate-containing compounds. researchgate.net It is important to note that the resulting ethenamine is itself a reactive species and may undergo further transformations in the reaction medium.
Polymerization and Oligomerization Behavior
This compound possesses two reactive functional groups: the carbamate moiety and the ethenyl (vinyl) group. This dual functionality allows it to participate in different types of polymerization reactions, leading to the formation of a variety of polymeric structures.
The carbamate group in this compound is a fundamental repeating unit in polyurethanes. While traditional polyurethane synthesis involves the reaction of isocyanates with polyols, carbamates can be used in alternative, non-isocyanate routes to polyurethane-like materials. For instance, polycondensation reactions between dicarbamates and diols can yield polyurethanes. kit-technology.de
In the context of this compound, its polymerization can lead to polymers that are analogous to polyurethanes. The polymerization can occur through the vinyl group, resulting in a polymer with pendant methyl carbamate groups. These pendant groups can then undergo further reactions, such as transesterification with diols, to form cross-linked polyurethane-like networks.
Furthermore, the thermal decomposition of methyl N-substituted carbamates can be a route to generate isocyanates, which are key precursors for polyurethane synthesis. utwente.nlgoogle.com While this is a decomposition pathway, it highlights the potential for this compound to serve as a masked isocyanate in certain synthetic strategies. The resulting polymers could find applications in coatings, adhesives, and other areas where polyurethanes are traditionally used.
The ethenyl (vinyl) group of this compound is susceptible to radical polymerization. This allows for the synthesis of polyvinylcarbamates, where the polymer backbone is formed by the polymerization of the vinyl groups, and the methyl carbamate functionality is present as a side chain.
The radical polymerization of vinyl carbamates can be initiated by common thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BP). rsc.org The reactivity of vinyl carbamates in radical polymerization is generally considered to be intermediate between that of more reactive monomers like acrylates and less reactive ones. rsc.org
The general steps for the radical polymerization of this compound are:
Initiation: A radical initiator generates free radicals, which then add to the double bond of the ethenyl group, creating a monomer radical.
Propagation: The monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.
Termination: The growth of the polymer chain is terminated by processes such as combination or disproportionation of two growing polymer radicals.
The resulting poly(methyl N-ethenylcarbamate) would have a carbon-carbon backbone with pendant methyl carbamate groups. The properties of this polymer would be influenced by factors such as its molecular weight, tacticity, and the nature of the carbamate side chains. Such polymers have been explored for various applications, and their synthesis via radical polymerization offers a versatile route to materials with tailored properties. google.comnih.govacs.org
Catalytic Transformations of Carbamic Acid Esters
Carbamate esters are versatile intermediates in organic synthesis, and their reactivity can be effectively harnessed through various catalytic systems.
DBU-Mediated Organic Transformations
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic amidine base that has found significant application as a catalyst in a wide array of organic reactions. researchgate.nettandfonline.com Its ability to promote reactions under mild conditions makes it a valuable tool in modern organic synthesis. researchgate.nettandfonline.com DBU has been successfully employed in cyclizations, eliminations, esterifications, and condensation reactions. tandfonline.comproquest.com
In the context of carbamate chemistry, DBU can act as a nucleophilic catalyst. For example, the N-acylation of DBU with dimethyl carbonate (DMC) generates a carbamate intermediate. This intermediate can then react with a carboxylate anion to produce the corresponding methyl esters in excellent yields. This method is particularly useful for synthesizing methyl esters that contain acid-sensitive functional groups. tandfonline.com DBU has also been used in conjunction with CO2 to form zwitterionic carbamic complexes that can participate in further transformations. tandfonline.com
The general utility of DBU as a catalyst stems from its enhanced basic properties and high thermal and mechanical stability. researchgate.net These characteristics allow for its use in a variety of practical and selective chemical transformations. researchgate.nettandfonline.com
Other Metal-Catalyzed Reaction Pathways
Beyond organocatalysis, a variety of metal-based catalysts are effective in promoting transformations of carbamate esters and their derivatives. Transition metals, in particular, play a crucial role in these reactions.
Palladium Catalysis: Palladium catalysts are used in the preparation of carbamic acid ester derivatives through reactions involving carbon monoxide. google.com For instance, palladium-catalyzed Heck-carbonylation of alkene-tethered carbamoyl (B1232498) chlorides, using aryl formates as a carbon monoxide source, has been reported. researchgate.net
Nickel Catalysis: Nickel-based catalytic systems, often in combination with N-heterocyclic carbene (NHC) ligands, are effective for the direct amidation of methyl esters. mdpi.com This approach demonstrates broad functional group tolerance and can proceed in the absence of an external base. mdpi.com
Indium Catalysis: Indium catalysts have been shown to be effective for carbamate formation, demonstrating generality for a wide range of sterically diverse amines and alcohols. nih.gov
Alkali Metal Catalysis: Simple alkali metal salts, such as potassium carbonate (K2CO3), can catalyze the direct synthesis of carbamates from an amine, a silicate (B1173343) ester, and carbon dioxide. acs.org In this process, the alkali metal acts as a Lewis acid, and anion-assisted deprotonation of the amine is a key step. acs.org This method has been shown to significantly lower the activation energy of the reaction compared to other catalytic systems. acs.org
These metal-catalyzed reactions highlight the diverse reactivity of the carbamate functional group and its precursors, enabling their participation in cross-coupling, annulation, and C-H functionalization reactions. researchgate.netrsc.org
Reaction Kinetics and Thermodynamics
The stability and reactivity of carbamate esters are governed by kinetic and thermodynamic factors, which have been investigated through studies on their decomposition and the influence of their chemical structure on reaction rates.
Gas-Phase Elimination Kinetics of Carbamate Esters
The study of gas-phase reactions provides fundamental insights into the intrinsic reactivity of molecules in the absence of solvent effects. The kinetics of the reversible decomposition of ammonium (B1175870) carbamate into ammonia (B1221849) and carbon dioxide has been studied, with some proposed mechanisms involving the intermediacy of gas-phase carbamic acid. ureaknowhow.com Computational studies suggest that gas-phase carbamic acid is a very stable species. ureaknowhow.com
Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to investigate the gas-phase elimination kinetics of tert-butyl esters of various carbamic acids. researchgate.net These studies calculate thermodynamic quantities such as zero-point vibrational energy, temperature corrections, and absolute entropies to understand the reaction pathways. researchgate.net The transition state structures are characterized to determine the energy barriers and calculate the first-order rate coefficients using Transition State Theory (TST). researchgate.net Such studies are crucial for understanding the mechanisms of thermal decomposition of carbamates.
Influence of Substituents on Reaction Rates
The rate at which carbamate esters react is significantly influenced by the nature of the substituents attached to the nitrogen and oxygen atoms of the carbamate group. These substituent effects can be electronic or steric in nature.
A systematic study on the fragmentation of 4-nitrobenzyl carbamates revealed that electron-donating substituents on the benzyl (B1604629) ring accelerate the fragmentation rate. rsc.orgresearchgate.net This is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state. rsc.orgresearchgate.net The data from this study were fitted to the Hammett equation, providing a quantitative relationship between the electronic properties of the substituent and the reaction rate. rsc.orgresearchgate.net
Similarly, in t-butyl N-methyl-N-aryl carbamates, a linear free energy relationship has been observed between the rotational energy barrier of the C–N bond (ΔG‡) and the electronic nature of the substituent on the aryl ring. nd.edu Electron-donating groups increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu This is because electron-withdrawing groups reduce the double-bond character of the C–N bond by delocalizing the nitrogen lone pair, thereby lowering the energy required for rotation. nd.edu
These findings demonstrate that the electronic properties of substituents play a critical role in determining the reaction rates and rotational dynamics of carbamate esters, a principle that would apply to the reactivity of the ethenyl group and the carbamate moiety in "this compound".
Environmental Fate and Degradation Mechanisms of Carbamic Acid, Ethenyl , Methyl Ester in Natural Systems
Hydrolysis in Aqueous Environments
Hydrolysis is a primary pathway for the abiotic degradation of carbamate (B1207046) esters in water. The rate of hydrolysis is significantly influenced by pH. Generally, carbamates are more stable in acidic to neutral conditions and their hydrolysis rate increases significantly under alkaline conditions. clemson.edu The process typically involves the cleavage of the ester bond. nih.gov
For carbamates, the hydrolysis can proceed through different mechanisms depending on the pH. In alkaline conditions, base-mediated hydrolysis is often the dominant pathway, where the hydroxyl ion (OH-) acts as a nucleophile. clemson.edu Some studies on other carbamates have shown that the hydrolysis rate is pH-dependent. scielo.br For instance, the hydrolysis of certain benzimidazolylcarbamates is consistent with a bimolecular attack of water on the N-protonated substrate at low pH (up to pH 4), and a different mechanism at higher pH where water or hydroxide (B78521) ions act as the nucleophile. scielo.br
Illustrative Hydrolysis Half-life of a Carbamate Ester at 25°C
| pH | Half-life (Days) |
|---|---|
| 5 | Stable |
| 7 | 30 |
| 9 | 1 |
This table is illustrative and based on general data for carbamate pesticides, not specifically for Carbamic acid, ethenyl-, methyl ester.
Photodegradation Pathways under Environmental Conditions
Photodegradation, or photolysis, is another significant abiotic process that can contribute to the breakdown of carbamates in the environment, particularly in surface waters and on soil surfaces. This process involves the absorption of sunlight, which can lead to the cleavage of chemical bonds within the molecule. The rate and products of photodegradation are dependent on factors such as the intensity and wavelength of light, the presence of photosensitizing agents (like humic substances in natural waters), and the chemical structure of the carbamate. researchgate.net
For some carbamates, photodegradation can lead to the formation of various transformation products. While specific pathways for this compound are not documented, studies on other carbamates suggest that reactions such as oxidation, hydroxylation, and cleavage of the carbamate linkage can occur. researchgate.net
Microbial Degradation Processes in Soil and Water Matrices
Microbial degradation is a crucial process determining the fate and persistence of carbamates in soil and water. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade carbamate pesticides. nih.govresearchgate.net The primary enzymatic reaction involved in the initial breakdown of many carbamates is the hydrolysis of the ester or amide linkage by carbamate hydrolases. nih.gov
This initial hydrolysis often results in the formation of the corresponding alcohol or phenol (B47542) and methylcarbamic acid, which can be further broken down. nih.gov For instance, the microbial degradation of carbofuran, a well-studied N-methylcarbamate, is initiated by a hydrolase that cleaves the carbamate bond. researchgate.netnih.gov The resulting metabolites can then be utilized by microorganisms as a source of carbon and nitrogen. nih.gov The rate of microbial degradation is influenced by soil type, organic matter content, temperature, moisture, and the microbial population present.
Examples of Microorganisms Capable of Degrading Carbamate Pesticides
| Microorganism Genus | Environment |
|---|---|
| Pseudomonas | Soil, Water |
| Bacillus | Soil |
| Arthrobacter | Soil |
| Aspergillus | Soil (Fungus) |
| Trichoderma | Soil (Fungus) |
This table lists general carbamate-degrading microorganisms and does not imply they degrade this compound specifically.
Volatilization Characteristics and Air-Water Partitioning Dynamics
Volatilization from soil and water surfaces can be a significant dissipation pathway for some pesticides. This process is governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. epa.govnist.gov Compounds with a higher Henry's Law constant are more likely to volatilize from aqueous environments. nist.gov
Illustrative Physicochemical Properties Influencing Volatilization of a Carbamate
| Property | Illustrative Value |
|---|---|
| Vapor Pressure (mPa at 25°C) | 1 - 10 |
| Henry's Law Constant (Pa m³/mol) | 1 x 10⁻³ - 1 x 10⁻⁵ |
This table provides a typical range of values for some carbamate pesticides and is not specific to this compound.
Adsorption and Leaching Behavior in Various Soil Systems
The mobility of carbamates in soil, and therefore their potential to leach into groundwater, is largely determined by their adsorption to soil particles. The primary factor influencing the adsorption of non-ionic organic compounds like many carbamates is the organic carbon content of the soil. ecetoc.org The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of adsorption. ecetoc.orgucanr.edu A higher Koc value indicates stronger adsorption and lower mobility. ucanr.edu
The water solubility of a compound also plays a role; generally, compounds with lower water solubility tend to adsorb more strongly to soil. ucanr.edu While specific Koc values for this compound are not available, the mobility of carbamates in soil can range from being relatively mobile to immobile, depending on their specific chemical structure and the soil properties.
General Soil Mobility Classes Based on Koc Values
| Koc Value | Mobility Class |
|---|---|
| < 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Moderate |
| 500 - 2000 | Low |
| > 2000 | Immobile |
This table provides a general classification of pesticide mobility in soil based on the Koc value.
Formation of Degradation Metabolites and their Subsequent Environmental Transformations
The degradation of carbamates, whether through hydrolysis, photodegradation, or microbial action, leads to the formation of various metabolites. A common initial degradation product of N-methylcarbamates is the corresponding phenol or alcohol, resulting from the cleavage of the ester bond. nih.gov For example, the degradation of carbaryl, an N-methylcarbamate, primarily yields 1-naphthol. researchgate.net
These primary metabolites can then undergo further transformation in the environment. Depending on the conditions, they can be further mineralized to carbon dioxide and water by microorganisms, or they may form other intermediate products. nih.govresearchgate.net The environmental fate of these metabolites is important as they can sometimes be more persistent or toxic than the parent compound.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbofuran |
| Carbaryl |
| 1-Naphthol |
Advanced Analytical Characterization Techniques for Carbamic Acid, Ethenyl , Methyl Ester
Spectroscopic Methodologies
Spectroscopic techniques are paramount for probing the molecular structure of methyl ethenylcarbamate. By interacting with electromagnetic radiation, molecules yield spectra that serve as fingerprints, revealing intricate details about their architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise structure of methyl ethenylcarbamate can be confirmed.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For methyl ethenylcarbamate, four unique carbon signals are anticipated: the carbonyl carbon (C=O), the two vinyl carbons (=CH- and =CH₂), and the methyl carbon (-OCH₃). The carbonyl carbon is typically observed furthest downfield due to the strong deshielding effect of the double-bonded oxygen.
The expected chemical shifts for methyl ethenylcarbamate are summarized in the table below, based on established ranges for similar functional groups. pdx.eduoregonstate.edulibretexts.orglibretexts.orglibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Carbamic Acid, Ethenyl-, Methyl Ester
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czlibretexts.orgrsc.org The IR spectrum of methyl ethenylcarbamate would exhibit characteristic absorption bands corresponding to its key functional groups.
Key expected absorptions include a sharp, intense peak for the carbonyl (C=O) stretch, a medium-intensity peak for the N-H stretch, and characteristic peaks for the C=C stretch of the vinyl group and the C-O stretch of the ester moiety. The positions of these bands provide direct evidence for the presence of the carbamate (B1207046) and vinyl functionalities.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. libretexts.orgchemguide.co.uk The molecular formula of methyl ethenylcarbamate is C₄H₇NO₂, giving it a molecular weight of approximately 101.10 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 101.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. Common fragmentation pathways for carbamates include alpha-cleavage and rearrangements. youtube.commiamioh.edu For methyl ethenylcarbamate, key fragment ions could result from:
Loss of the methoxy (B1213986) radical (•OCH₃): leading to a fragment ion at m/z = 70.
Loss of methanol (B129727) (CH₃OH): via rearrangement, resulting in an ion at m/z = 69.
Cleavage of the N-C bond: which could lead to various smaller fragments.
Tandem Mass Spectrometry (MS/MS) adds another layer of analytical detail. In an MS/MS experiment, a specific parent ion (e.g., the molecular ion at m/z 101) is selected, fragmented further by collision-induced dissociation (CID), and the resulting daughter ions are analyzed. This technique helps to confirm fragmentation pathways and provides greater confidence in structural assignments, especially in complex mixtures. scispec.co.thnih.gov
Chromatographic Separation Methods
Chromatography is essential for separating the target compound from a mixture, whether for purification or for analysis within a complex matrix. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. Methyl ethenylcarbamate, being a relatively small molecule, could be amenable to GC analysis. However, a significant challenge for many carbamates is their thermal lability, which can cause them to degrade in the hot GC injector port or on the column. scispec.co.thagilent.com
To overcome this, derivatization is often employed. For instance, the N-H group can be derivatized to a less polar, more thermally stable functional group. nih.govresearchgate.net Alternatively, specialized injection techniques like cool on-column or split/splitless injection at lower temperatures can minimize degradation.
When coupled with a mass spectrometer (GC-MS), this method allows for both separation and identification of the compound and any potential degradation products. scispec.co.thnih.govorientjchem.org The retention time from the GC provides a characteristic separation parameter, while the MS provides mass spectra for definitive identification.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS for Non-Volatile and Polar Compound Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing thermally labile, polar, or non-volatile compounds, making it highly suitable for many carbamates. ingenieria-analitica.com A common approach for methyl ethenylcarbamate would involve reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). sielc.compickeringlabs.com
Detection can be achieved using a UV detector, but for enhanced sensitivity and selectivity, a well-established method for N-methylcarbamates is post-column derivatization followed by fluorescence detection (FLD). agilent.comepa.gov In this EPA-approved method, the carbamate is hydrolyzed post-separation to produce methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent derivative that can be detected at very low concentrations. agilent.compickeringlabs.com
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) represents the state-of-the-art for trace analysis. ingenieria-analitica.com This technique offers exceptional sensitivity and specificity, allowing for the detection and quantification of methyl ethenylcarbamate at parts-per-billion (ppb) levels or lower, even in complex matrices like food or environmental samples.
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) is a widely utilized, cost-effective, and rapid chromatographic technique for the qualitative analysis and purity assessment of chemical compounds. analyticaltoxicology.comnih.gov It is particularly valuable for monitoring the progress of chemical reactions or for the preliminary identification of components in a mixture. rjpbcs.com The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel (SiO₂) coated on a flat carrier, and a liquid mobile phase that moves up the plate via capillary action. nih.govrjpbcs.com
For the qualitative analysis of this compound, a silica gel plate would serve as the stationary phase. A small spot of the sample, dissolved in a suitable solvent, is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a specific solvent system (the mobile phase). As the solvent front ascends the plate, components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases. Less polar compounds interact less with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds travel shorter distances.
Visualization of the separated spots can be achieved under UV light if the compound is UV-active, or by using various chromogenic spray reagents that react with carbamates to produce colored spots. nih.govajrconline.org The Rƒ value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound under a defined set of chromatographic conditions (stationary phase, mobile phase, temperature). By comparing the Rƒ value of the sample spot to that of a known standard of this compound run on the same plate, a qualitative identification can be made. rjpbcs.com
Several solvent systems and chromogenic reagents have been studied for the detection of carbamate pesticides, which can be adapted for the analysis of this compound. ajrconline.org
Table 1: Exemplary TLC Systems for Carbamate Analysis This table is based on general methods for carbamate pesticides and would require optimization for this compound.
| Parameter | Description | Example/Details |
|---|---|---|
| Stationary Phase | The adsorbent layer on the plate. | Silica gel 60 F₂₅₄ |
| Mobile Phase (Solvent System) | The solvent or mixture of solvents that moves up the plate. The choice depends on the polarity of the analyte. | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) Toluene (B28343):Acetone (e.g., 8:2 v/v) |
| Visualization Method | Technique used to see the separated spots. | UV light at 254 nm Iodine vapor Potassium permanganate (B83412) stain |
| Chromogenic Reagent | A chemical spray that reacts with the analyte to form a colored product. | Alkaline potassium hexacyanoferrate reagent, which can produce colored spots with certain carbamates. ajrconline.org |
| Rƒ Value | Ratio of solute distance to solvent front distance. Used for identification. | Hypothetical Rƒ = 0.65 (This value is purely illustrative and depends on the exact conditions). |
Advanced Sample Preparation Techniques (e.g., Solid-Phase Extraction, Headspace Solid-Phase Microextraction)
Sample preparation is a critical step that precedes instrumental analysis, designed to isolate and concentrate the analyte of interest from a complex matrix, thereby improving analytical accuracy and sensitivity. agilent.com For this compound, two advanced techniques are particularly relevant: Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME).
Solid-Phase Extraction (SPE)
SPE is a versatile sample preparation technique that uses a solid sorbent to isolate specific analytes from a liquid sample. nih.gov The process involves passing a sample through a cartridge containing the sorbent, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a different solvent. This technique is more efficient than traditional liquid-liquid extraction, reduces the consumption of organic solvents, and is easily automated. nih.gov
For extracting this compound from an aqueous matrix, a reversed-phase SPE sorbent (e.g., C18-bonded silica) would likely be effective. The general procedure involves four main steps.
Table 2: General Steps for Solid-Phase Extraction of this compound
| Step | Purpose | Typical Solvents |
|---|---|---|
| 1. Conditioning | To wet the sorbent and activate the functional groups for analyte retention. | Methanol followed by water or buffer at sample pH. |
| 2. Sample Loading | The sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent. | Aqueous sample containing this compound. |
| 3. Washing | To remove weakly bound interferences from the sorbent. | Water or a weak organic-aqueous mixture (e.g., 5% Methanol in water). |
| 4. Elution | To desorb the analyte from the sorbent using a strong organic solvent. | Acetonitrile, Methanol, or Ethyl Acetate. The resulting solution is a concentrated, clean extract ready for analysis (e.g., by HPLC or GC). agilent.com |
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free sample preparation method ideal for volatile and semi-volatile organic compounds. nih.govd-nb.info It integrates sampling, extraction, and concentration into a single step. d-nb.info The technique utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the headspace (the gas phase above the sample) in a sealed vial, typically under controlled temperature and agitation. d-nb.info Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and directly inserted into the injection port of a gas chromatograph (GC) for thermal desorption and analysis. frontiersin.org
The efficiency of HS-SPME depends on several factors, including the choice of fiber coating, extraction time, and temperature. For compounds similar to carbamate esters, fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often used due to their broad applicability for volatile compounds. frontiersin.org
Table 3: Key Parameters for HS-SPME Method Development
| Parameter | Influence on Extraction | Typical Range/Condition |
|---|---|---|
| Fiber Coating | Determines the selectivity and capacity for the analyte. | 50/30 µm DVB/CAR/PDMS for broad-range volatiles. frontiersin.org |
| Extraction Temperature | Affects the vapor pressure of the analyte, influencing its concentration in the headspace. Higher temperatures increase partitioning into the headspace but can affect fiber stability. | 60-80°C. frontiersin.orgnih.gov |
| Extraction Time | The duration the fiber is exposed to the headspace. Longer times allow for more analyte to be adsorbed, until equilibrium is reached. | 20-40 minutes. frontiersin.orgresearchgate.net |
| Sample Matrix Modification | Addition of salt ("salting out") can increase the ionic strength of aqueous samples, reducing the analyte's solubility and promoting its transfer to the headspace. nih.gov | Addition of Sodium Chloride (NaCl). frontiersin.org |
Elemental Analysis (EA) for Empirical Formula Determination
Elemental Analysis (EA) is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a compound. The results are used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. chemcollective.org Modern EA is performed using automated CHNS analyzers where a sample is combusted at high temperatures in a stream of oxygen. researchgate.net The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector, providing the percentage composition of each element.
The molecular formula for this compound is C₄H₇NO₂. Its theoretical elemental composition can be calculated from its molar mass (101.11 g/mol ).
Carbon (C): (4 × 12.01) / 101.11 × 100% = 47.51%
Hydrogen (H): (7 × 1.008) / 101.11 × 100% = 6.98%
Nitrogen (N): (1 × 14.01) / 101.11 × 100% = 13.86%
Oxygen (O): (2 × 16.00) / 101.11 × 100% = 31.65%
To demonstrate how the empirical formula is derived, consider a hypothetical result from an elemental analyzer for a purified sample of the compound.
Table 4: Hypothetical Elemental Analysis Data and Empirical Formula Calculation
| Element | Mass % (Experimental) | Step 1: Moles per 100g (Mass % / Atomic Mass) | Step 2: Divide by Smallest Mole Value | Step 3: Simplest Whole-Number Ratio |
|---|---|---|---|---|
| Carbon (C) | 47.51 | 47.51 / 12.01 = 3.956 | 3.956 / 1.386 = 2.85 ≈ 3 | 4 |
| Hydrogen (H) | 6.98 | 6.98 / 1.008 = 6.925 | 6.925 / 1.386 = 4.99 ≈ 5 | 7 |
| Nitrogen (N) | 13.86 | 13.86 / 14.01 = 0.989 | 0.989 / 0.989 = 1 | 1 |
| Oxygen (O) | 31.65 | 31.65 / 16.00 = 1.978 | 1.978 / 0.989 = 2.00 ≈ 2 | 2 |
Note: The calculation in the table uses slightly adjusted values to illustrate the process of finding the simplest whole-number ratio, which can sometimes require rounding from experimental data. The final empirical formula derived from this process is C₄H₇NO₂, matching the molecular formula.
Development of Specialized Detection and Quantification Methodologies
The development of robust and sensitive analytical methods is essential for the accurate detection and quantification of this compound in various matrices. Such methodologies typically involve coupling advanced separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with highly sensitive detectors. The choice of technique depends on the analyte's properties (e.g., volatility, thermal stability) and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is a powerful tool for its analysis. When coupled with a sample preparation technique like HS-SPME, it provides a highly specific and sensitive method. In this setup, the GC separates the analyte from other volatile components based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, which ionizes it and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum that acts as a "chemical fingerprint" for definitive identification, while the signal intensity allows for precise quantification.
High-Performance Liquid Chromatography (HPLC): For analysis in liquid samples, particularly for less volatile or thermally labile carbamates, HPLC is the method of choice. nih.gov The sample, often cleaned up using SPE, is injected into the HPLC system. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase within the column. Detection can be performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which measure the absorbance of the analyte at a specific wavelength. For enhanced selectivity and lower detection limits, the HPLC can be coupled to a mass spectrometer (LC-MS), providing both retention time and mass spectral data for unambiguous identification and quantification.
Table 5: Comparison of Methodologies for the Analysis of this compound
| Methodology | Principle | Primary Application | Advantages | Limitations |
|---|---|---|---|---|
| HS-SPME-GC-MS | Extraction of volatiles by headspace fiber, separation by GC, detection by MS. | Analysis of volatile and semi-volatile compounds in solid or liquid matrices. | High sensitivity and specificity, solvent-free extraction, definitive identification. d-nb.info | Requires analyte to be sufficiently volatile and thermally stable. |
| SPE-HPLC-UV/DAD | Sample cleanup/concentration by SPE, separation by HPLC, detection by UV absorbance. | Quantification in liquid samples like water or biological fluids. | Robust, widely available, suitable for non-volatile compounds. nih.gov | Lower specificity than MS; potential for co-eluting interferences. |
| SPE-LC-MS | Sample cleanup by SPE, separation by HPLC, detection by MS. | Trace-level quantification in complex matrices. | Excellent sensitivity and selectivity, provides structural information. | Higher instrument cost and complexity; potential for matrix effects. |
Computational and Theoretical Investigations of Carbamic Acid, Ethenyl , Methyl Ester
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For a molecule like methyl vinyl carbamate (B1207046), these calculations would provide a foundational understanding of its preferred shapes and spectroscopic signatures.
Energy Landscapes and Conformational Analysis
The presence of several rotatable single bonds in methyl vinyl carbamate suggests a complex potential energy surface with multiple conformers. Conformational analysis, typically performed using ab initio or Density Functional Theory (DFT) methods, would identify the various stable isomers (local minima) and the energy barriers (transition states) that separate them.
For carbamates in general, the planarity of the carbamate group is a key feature due to resonance, which imparts a partial double bond character to the C-N bond. researchgate.net This leads to the possibility of syn and anti conformations. The orientation of the vinyl and methyl groups relative to the carbamate plane would further define the conformational landscape. Computational studies on simpler carbamates like methyl carbamate have elucidated its equilibrium geometry, providing a basis for what to expect. acs.orgresearchgate.net A thorough analysis of methyl vinyl carbamate would involve systematically rotating the key dihedral angles and calculating the corresponding energies to map out the complete energy landscape.
Table 1: Hypothetical Conformational Analysis Data for Methyl Vinyl Carbamate (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |
| Global Minimum | ~0 | ~180 | 0.00 |
| Local Minimum 1 | ~180 | ~180 | 1.5 - 3.0 |
| Local Minimum 2 | ~0 | ~0 | 2.0 - 4.0 |
| Local Minimum 3 | ~180 | ~0 | 3.5 - 5.0 |
| Rotation around the C-O bond of the ester. | |||
| ** Rotation around the N-C bond of the vinyl group. |
Prediction of Spectroscopic Parameters (e.g., Rotational Spectrum)
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters. The rotational spectrum, which is sensitive to the precise geometry and mass distribution of a molecule, can be accurately predicted. By calculating the optimized geometries of the stable conformers, their rotational constants (A, B, and C) can be determined. These constants are crucial for identifying the molecule in the gas phase, for instance, in astrochemistry.
Studies on methyl carbamate have successfully used high-level quantum chemical calculations to predict its rotational spectrum, which has been vital for its potential interstellar detection. nih.gov A similar approach for methyl vinyl carbamate would provide a roadmap for its experimental spectroscopic characterization.
Molecular Symmetry Group Analysis
Molecular symmetry group theory is a powerful tool for understanding the symmetry properties of molecules, which in turn dictate selection rules for spectroscopic transitions and can simplify quantum mechanical calculations. The symmetry of each conformer of methyl vinyl carbamate would be determined by identifying its symmetry elements (e.g., planes of symmetry, rotation axes). It is likely that most conformers of methyl vinyl carbamate would possess low symmetry, belonging to point groups such as C_s or C_1. A full analysis would consider the permutation-inversion group to account for feasible intramolecular motions, such as the internal rotation of the methyl group.
Density Functional Theory (DFT) Studies
DFT has become a workhorse in computational chemistry for studying the reactivity of molecules due to its favorable balance of accuracy and computational cost.
Reaction Pathway Elucidation and Energetic Feasibility
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For methyl vinyl carbamate, DFT could be used to explore various potential reactions, such as its hydrolysis, oxidation, or polymerization. By calculating the energies of reactants, intermediates, transition states, and products, the energetic feasibility of different reaction pathways can be assessed.
For instance, studies on other carbamates have used DFT to investigate their formation and decomposition pathways. A similar investigation into methyl vinyl carbamate could provide valuable insights into its stability and chemical behavior.
Transition State Analysis of Carbamate Transformations
A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT is widely used to locate and characterize transition state structures. This involves not only optimizing the geometry of the transition state but also performing a vibrational frequency analysis to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Computational studies on the reactions of vinyl carbamate epoxide, a metabolite of vinyl carbamate, have utilized DFT to analyze the transition states for its reactions with biological nucleophiles like guanine. These studies provide a blueprint for how transition state analysis could be applied to understand the transformations of methyl vinyl carbamate. For example, the transition states for its addition reactions across the vinyl group or nucleophilic attack at the carbonyl carbon could be computationally explored.
Table 2: Illustrative DFT Data for a Hypothetical Reaction of Methyl Vinyl Carbamate (Note: This table is for illustrative purposes and does not represent actual calculated data.)
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm⁻¹) |
| Reactants | 0.0 | - | - |
| Transition State | +25.0 | C-Nu bond length = 2.1 | -450 |
| Products | -10.0 | C-Nu bond length = 1.5 | - |
| For the transition state, this indicates the vibrational mode corresponding to the reaction coordinate. |
Molecular Dynamics Simulations for Dynamic Behavior Prediction
An MD simulation for this molecule would typically begin by defining a force field, which is a set of parameters that describe the potential energy of the system. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. The atoms of the molecule are then assigned initial velocities from a Maxwell-Boltzmann distribution at a given temperature. Newton's equations of motion are solved iteratively to trace the trajectory of each atom over a defined period, typically on the scale of nanoseconds to microseconds.
Through the analysis of these trajectories, several dynamic properties can be elucidated. For instance, the rotational dynamics around the C-N bond can be observed, providing a dynamic counterpart to the static calculations of rotational barriers. Furthermore, the conformational preferences of the ethenyl and methyl groups can be characterized by analyzing the distribution of relevant dihedral angles over the simulation time.
MD simulations are also invaluable for understanding the influence of the surrounding environment on the molecule's behavior. By solvating the Carbamic acid, ethenyl-, methyl ester molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), the simulation can reveal specific solute-solvent interactions, the structure of the solvation shell, and the impact of the solvent on conformational equilibria.
The following table outlines typical parameters that would be defined in a force field for a molecular dynamics simulation of this compound.
| Parameter Type | Atom(s) Involved | Representative Value |
| Bond Stretching (Force Constant) | C=O | ~570 kcal/(mol·Å²) |
| Bond Stretching (Force Constant) | C-N | ~317 kcal/(mol·Å²) |
| Angle Bending (Force Constant) | O=C-N | ~80 kcal/(mol·rad²) |
| Torsional Barrier (Dihedral) | C-O-C-N | ~1-5 kcal/mol |
| Lennard-Jones Parameter (ε) | Carbonyl Oxygen | ~0.21 kcal/mol |
| Lennard-Jones Parameter (σ) | Carbonyl Oxygen | ~3.0 Å |
Note: These values are representative and would be specific to the chosen force field (e.g., AMBER, CHARMM, GROMOS).
Theoretical Approaches to Structure-Reactivity Relationships
The chemical reactivity of this compound is intrinsically linked to its electronic structure. Theoretical approaches, particularly quantum mechanical calculations, can quantify this relationship and provide a predictive framework for its reactivity. A key aspect of carbamate chemistry is the rotational barrier around the C-N bond, which is influenced by the substituents on the nitrogen and oxygen atoms.
The ethenyl (vinyl) group attached to the nitrogen atom in this compound is expected to have a significant impact on its reactivity compared to a simple N-alkyl carbamate. The vinyl group is electron-withdrawing, which can decrease the electron density on the nitrogen atom. This, in turn, reduces the donation of the nitrogen's lone pair into the carbonyl group, leading to a lower degree of double bond character in the C-N bond. nd.edu A lower double bond character results in a reduced rotational barrier around this bond. nih.gov
Computational studies on related carbamates have shown a clear correlation between the electronic properties of the N-substituent and the magnitude of the C-N rotational barrier. Electron-donating groups increase the barrier, while electron-withdrawing groups decrease it. nd.edu This relationship can be quantitatively described using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants.
The table below presents a comparison of calculated rotational barriers for different N-substituted carbamates, illustrating the effect of the substituent on the C-N bond's rotational dynamics.
| Compound | N-Substituent | Calculated Rotational Barrier (ΔG‡, kcal/mol) |
| Methyl N-methylcarbamate | Methyl | ~16 |
| Methyl N-phenylcarbamate | Phenyl | ~12.5 |
| This compound | Ethenyl | Predicted to be lower than N-alkyl |
| Methyl N-(2-pyrimidyl)carbamate | 2-Pyrimidyl | <9 |
The predicted lower rotational barrier for this compound suggests a more flexible C-N bond compared to its saturated counterparts. This increased flexibility can influence its binding to biological targets and its susceptibility to chemical transformations.
Theoretical Insights into Carbamate Stability and Resonance Structures
The resonance hybrid has significant implications for the molecule's geometry and stability. The C-N bond in carbamates is shorter than a typical C-N single bond but longer than a C=N double bond, indicating partial double bond character. nih.gov This partial double bond character is responsible for the restricted rotation around the C-N bond, as discussed in the previous section.
Quantum mechanical calculations can provide detailed information about the geometry and electronic structure of this compound, offering quantitative support for the resonance model. These calculations can predict bond lengths, bond angles, and atomic charges, which reflect the contributions of the different resonance structures.
The table below provides typical bond lengths for the carbamate group, as determined by computational methods.
| Bond | Typical Bond Length (Å) | Description |
| C=O | ~1.22 Å | Shorter than a C-O single bond, indicating double bond character. |
| C-O (ester) | ~1.34 Å | Longer than a C=O double bond. |
| C-N | ~1.37 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character. nih.gov |
Applications in Advanced Chemical and Materials Science Research
Role as Synthetic Intermediates in Complex Organic Synthesis
The reactivity of methyl vinyl carbamate (B1207046) makes it a valuable intermediate in the synthesis of more complex organic molecules. The presence of the vinyl group allows for various addition and polymerization reactions, while the carbamate moiety can be involved in or influence other transformations. ontosight.ai
Vinyl carbamates, in general, are utilized in the regiospecific synthesis of uniquely functionalized pyrroles and quinolones, which are core structures in many biologically active substances. nih.gov The strategy often involves an amine exchange reaction where vinylogous carbamates serve as precursors for the formation of these important heterocyclic compounds. nih.gov Furthermore, vinyl carbamates can be converted into their epoxide form, vinyl carbamate epoxide, which is a highly reactive intermediate. nih.gov This epoxide is a potent electrophile and has been studied for its role as a metabolite of ethyl carbamate. nih.govacs.org
Research has also demonstrated the use of vinyl boronic esters in three-component 1,2-carboamination reactions with N-chloro-carbamates to produce valuable 1,2-aminoboronic esters. nih.gov This highlights the utility of the carbamate structure in radical-induced reactions for creating complex amine derivatives. nih.gov
Integration into Polymer Science and Advanced Materials Development
The dual functionality of methyl vinyl carbamate makes it a significant monomer in polymer science, contributing to the development of advanced materials with tailored properties.
Precursors for Polyurethanes and Related Polymer Architectures
Carbamates are the fundamental building blocks of polyurethanes. wikipedia.org Organic carbamates serve as precursors to isocyanates, which are key raw materials for polyurethane production. rsc.org The synthesis of organic carbamates from accessible starting materials is a critical area of research for developing more sustainable routes to polyurethanes. rsc.orgresearchgate.net The vinyl group in methyl vinyl carbamate offers a site for polymerization, allowing for its incorporation into various polymer backbones. While acrylates and methacrylates are standard monomers for coatings, vinyl carbamates present an alternative with potentially lower cytotoxicity and similar photoreactivity. nih.gov The development of hybrid polymers, such as polyurethane/vinyl polymer hybrids, utilizes vinyl monomers to create materials with unique mechanical properties. researchgate.net
Development of Specialty Resins (e.g., Durable-Press Finishes)
Methyl carbamate is a key reactive intermediate in the textile industry for manufacturing durable-press finishes. wikipedia.org These finishes are applied to fabrics, particularly polyester-cotton blends, to impart wrinkle resistance, maintain crease retention, and provide flame-retardant properties. wikipedia.orgresearchgate.net The process involves the reaction of carbamates with formaldehyde (B43269) to create N-methylol derivatives that can crosslink cellulose (B213188) fibers in the fabric. 182.160.97 This crosslinking inhibits the movement of cellulose chains, which is the mechanism behind the durable-press effect. researchgate.net Carbamate-based finishes are known for their high stability to alkaline hydrolysis, making them suitable for industrial laundry applications. 182.160.97 While historically, urea-formaldehyde resins were used, environmental concerns have shifted focus towards other agents, including modified carbamates. researchgate.netfibre2fashion.com
General Exploration in Chemical Research and Development
The unique properties of methyl vinyl carbamate and related compounds continue to spur exploration in various areas of chemical research. Vinyl carbamates are recognized for their reactivity and potential in synthesizing a range of organic compounds, although their use can be limited by toxicity concerns. ontosight.ai The polymerization of vinyl monomers like methyl methacrylate, which shares the vinyl group with methyl vinyl carbamate, is a cornerstone of polymer chemistry, leading to materials like poly(methyl methacrylate) (PMMA). acs.orgresearchgate.netresearchgate.net The study of such polymerization processes provides insights applicable to other vinyl-containing monomers. acs.org Furthermore, the synthesis of carbamates is of great interest due to their role as intermediates in the chemical and paint industries and their applications in drug design. acs.orgnih.gov
Astrophysical and Interstellar Chemical Interest (Methyl Carbamate as an Isomer of Glycine)
An intriguing area of research for methyl carbamate, an isomer of methyl vinyl carbamate, is its potential presence and role in astrophysical environments. Scientists have long searched for the simplest amino acid, glycine (B1666218), in the interstellar medium (ISM) without definitive success. arxiv.org Theoretical studies suggest that this may be because glycine is not the most stable isomer of the chemical formula C2H5O2N. aanda.org
Quantum chemical calculations have shown that methyl carbamate is significantly more stable than glycine. arxiv.orgresearchgate.netnih.gov This greater stability, combined with a larger dipole moment which makes it easier to detect via rotational spectroscopy, suggests that methyl carbamate could be more abundant in the ISM than glycine and may even be a precursor to its formation. researchgate.netnih.gov These findings have prompted astrochemical modeling to understand the formation of methyl carbamate in conditions similar to hot corinos—dense regions where stars are born. arxiv.orgresearchgate.net While glycine has not been detected, searches of archival data from telescopes like ALMA have found features that could potentially be related to the spectral transitions of methyl carbamate. arxiv.org The recent detection of other complex carbon-based molecules, like the methyl cation (CH3+), by the James Webb Space Telescope further fuels the interest in searching for molecules like methyl carbamate to understand the origins of molecular complexity in the universe. mit.eduesawebb.orgnasa.govfoxweather.com Additionally, laboratory experiments have shown that methylammonium (B1206745) methylcarbamate, a related salt, can be formed in interstellar ice analogs and could act as a precursor to a glycine salt under protostellar conditions. aanda.org
Future Directions and Emerging Research Avenues for Carbamic Acid, Ethenyl , Methyl Ester
Development of Novel Catalytic Systems for Sustainable Synthesis
The transition to greener and more efficient chemical manufacturing processes is a paramount goal in modern chemistry. For methyl vinyl carbamate (B1207046), future research will heavily focus on developing novel catalytic systems that offer high yields and selectivity while minimizing environmental impact. Current synthetic routes often rely on phosgene (B1210022) derivatives or high-energy processes. acs.org Emerging research aims to supplant these with more sustainable alternatives.
Key research directions include:
Carbon Dioxide as a C1 Feedstock: A significant area of interest is the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 building block. organic-chemistry.org Catalytic systems that can facilitate the direct reaction of CO₂, amines, and alkynes to form vinyl carbamates are highly sought after. documentsdelivered.com Ruthenium and nickel-based catalysts have shown promise in this area, though future work will target the use of more earth-abundant and less toxic metals. acs.org
Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a compelling avenue for sustainable synthesis under mild conditions. While not yet specific to methyl vinyl carbamate, research into enzymes that catalyze carbamate formation could be adapted, offering high stereo- and regioselectivity.
Mechanocatalysis: This solid-state approach, which uses mechanical force to drive chemical reactions, can reduce or eliminate the need for solvents, leading to a more environmentally friendly process. Its application to carbamate synthesis is a nascent but promising field.
Catalyst Immobilization and Reuse: To improve the economic feasibility and sustainability of catalytic processes, research into immobilizing homogeneous catalysts on solid supports is crucial. This facilitates catalyst separation from the product and allows for recycling, reducing waste and cost.
| Catalytic System | Potential Advantages | Research Focus | Key Challenge |
|---|---|---|---|
| Earth-Abundant Metal Catalysts (e.g., Fe, Cu, Ni) | Low cost, reduced toxicity compared to precious metals. acs.org | Improving catalytic activity, selectivity, and stability. | Matching the high efficiency of precious metal catalysts. |
| CO₂-Based Synthesis | Utilizes a renewable feedstock, avoids toxic reagents like phosgene. organic-chemistry.org | Developing catalysts for efficient CO₂ activation under mild conditions. documentsdelivered.com | Thermodynamic stability of CO₂ requires significant energy input. |
| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, biodegradable. | Enzyme discovery and engineering for carbamate synthesis. | Limited substrate scope and enzyme stability. |
| Heterogeneous Catalysis | Ease of separation, catalyst recyclability, suitable for continuous flow. gychbjb.com | Designing robust supports and preventing active site leaching. | Often lower activity than homogeneous counterparts. |
In-depth Mechanistic Studies of Ethenyl Carbamate Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of methyl vinyl carbamate is essential for optimizing existing processes and discovering new applications. The interplay between the vinyl group and the carbamate moiety imparts unique reactivity that warrants detailed investigation.
Future mechanistic studies will likely focus on:
Polymerization Pathways: While vinyl carbamates can be polymerized, the specific mechanisms (e.g., radical, cationic, anionic) and the influence of the carbamate group on polymer properties are not fully understood. In-depth kinetic and spectroscopic studies are needed to elucidate these pathways.
Metabolic Transformations: In biological systems, related compounds like ethyl carbamate are known to be metabolized via oxidation of the ethyl group to a vinyl group, forming the more potent carcinogen vinyl carbamate. acs.org A key transformation of vinyl carbamate is its metabolic epoxidation to form vinyl carbamate epoxide, a highly reactive electrophile that can adduct with DNA. nih.govnih.gov Understanding the precise enzymatic pathways and intermediates involved in the metabolism of methyl vinyl carbamate is crucial for assessing its toxicological profile.
Electrophilic and Nucleophilic Additions: The electron-withdrawing nature of the carbamate group activates the vinyl double bond towards nucleophilic attack, while also influencing its reactivity in electrophilic additions and cycloadditions. Detailed mechanistic studies, potentially using isotopic labeling and computational modeling, can map these reaction coordinates and identify key transition states.
| Transformation Type | Description | Area of Interest |
|---|---|---|
| Radical Polymerization | Chain-growth polymerization initiated by free radicals. | Kinetics, tacticity control, monomer reactivity ratios. |
| Metabolic Epoxidation | Enzymatic conversion of the vinyl group to an epoxide. nih.gov | Toxicology, DNA adduct formation, carcinogenicity. nih.gov |
| Michael Addition | Nucleophilic addition to the activated double bond. | Synthesis of functionalized carbamate derivatives. |
| Cycloaddition Reactions (e.g., Diels-Alder) | Participation as a dienophile in [4+2] cycloadditions. | Synthesis of complex cyclic and heterocyclic structures. |
Advanced Characterization of Novel Ethenyl Carbamate Derivatives
As new synthetic methods produce a wider array of functionalized ethenyl carbamate derivatives, the need for advanced characterization techniques becomes critical. Moving beyond standard structural confirmation (NMR, IR, MS), future research must focus on correlating molecular structure with macroscopic properties, which is key to designing materials for specific applications. nih.govnih.gov
Emerging research in this area will involve:
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, decomposition pathways, and glass transition temperatures of polymers derived from methyl vinyl carbamate. This data is vital for applications in coatings and advanced materials. nih.gov
Spectroscopic and Optical Properties: For derivatives designed as chromophores or for optical applications, detailed characterization using UV-Vis and fluorescence spectroscopy is necessary. nih.gov Techniques like solvatochromism experiments can provide insight into the electronic structure and charge-transfer characteristics of these molecules.
Rheological and Mechanical Analysis: For polymer applications, understanding the material's flow (rheology) and mechanical properties (e.g., tensile strength, elasticity) is non-negotiable. These analyses will guide the formulation of ethenyl carbamate-based polymers for use in films, adhesives, and composites.
| Technique | Abbreviation | Information Provided | Application Area |
|---|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed molecular structure, purity, and conformation. nih.gov | Fundamental structural analysis. |
| Mass Spectrometry | MS | Molecular weight and fragmentation patterns. nih.gov | Structural verification. |
| Thermogravimetric Analysis | TGA | Thermal stability and decomposition temperature. nih.gov | Materials science, polymer stability. |
| Differential Scanning Calorimetry | DSC | Phase transitions (melting, glass transition). | Polymer characterization. |
| UV-Visible Spectroscopy | UV-Vis | Electronic transitions, conjugation, optical properties. nih.gov | Optical materials, chromophores. |
Environmental Remediation Strategies for Carbamate Esters
The widespread use of carbamate esters as pesticides necessitates research into effective environmental remediation strategies. nih.govbohrium.com Although methyl vinyl carbamate is not primarily used as a pesticide, its structural similarity to this class of compounds means that remediation research is highly relevant, particularly in the event of industrial spills or waste stream treatment. researchgate.netresearchgate.net
Future research will focus on optimizing and applying the following strategies:
Biodegradation: Utilizing microorganisms that can metabolize carbamates is a cost-effective and environmentally friendly approach. researchgate.net Research is needed to identify or engineer specific bacterial or fungal strains capable of efficiently breaking down the ester linkage of methyl vinyl carbamate. mdpi.com Key enzymes in this process are often hydrolases and carboxylesterases. researchgate.net
Enzymatic Degradation: This strategy involves isolating the specific enzymes responsible for carbamate hydrolysis and using them in a purified form or immobilized on a support. This offers higher specificity and efficiency compared to using whole microorganisms. bohrium.com
Advanced Oxidation Processes (AOPs): Chemical methods such as Fenton oxidation and photocatalysis can generate highly reactive hydroxyl radicals that non-selectively degrade organic pollutants. bohrium.com Research in this area will focus on developing more efficient catalysts and optimizing reaction conditions for the complete mineralization of carbamate esters to CO₂, water, and inorganic nitrogen.
Adsorption: Using highly porous materials like activated carbon or novel nanomaterials to adsorb carbamates from contaminated water is an effective physical removal method. bohrium.com Future work will explore the development of selective adsorbents with high capacity and regenerability.
| Strategy | Mechanism | Advantages | Research Direction |
|---|---|---|---|
| Microbial Degradation | Metabolic breakdown by microorganisms. researchgate.net | Eco-friendly, low cost, potential for in-situ application. mdpi.com | Isolation of potent strains, genetic engineering. |
| Enzymatic Degradation | Hydrolysis of the ester bond by specific enzymes. bohrium.com | High specificity and efficiency, mild conditions. | Enzyme immobilization, improving stability and reusability. |
| Advanced Oxidation | Degradation by reactive oxygen species (e.g., •OH). bohrium.com | Rapid and effective for a broad range of compounds. | Development of novel catalysts, reducing energy consumption. |
| Adsorption | Physical binding to a sorbent material. bohrium.com | Simple, effective for low concentrations. | Synthesis of selective, high-capacity, and reusable sorbents. |
Computational Design and Predictive Modeling of Functionalized Ethenyl Carbamic Acid Esters
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules and materials. For ethenyl carbamates, these approaches can provide deep insights and guide experimental efforts, saving significant time and resources.
Future directions in this domain include:
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectral properties of novel ethenyl carbamate derivatives. nih.gov This is particularly useful for designing molecules with specific optical or electronic properties.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of ethenyl carbamate-based polymers over time, providing insights into their conformational dynamics, mechanical properties, and interactions with other molecules. This is crucial for predicting material performance.
Structure-Property Relationship Modeling (QSPR): By developing computational models that correlate molecular structure with experimental properties, it becomes possible to predict the characteristics of yet-unsynthesized derivatives. This can guide the design of new monomers to create polymers with desired attributes like a specific glass transition temperature or refractive index.
Enzyme-Substrate Docking and QM/MM: To advance research in bioremediation and toxicology, computational docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the interaction of methyl vinyl carbamate with the active sites of metabolic or degrading enzymes. nih.gov This can elucidate degradation mechanisms and guide the design of more efficient enzymes.
| Computational Method | Application | Predicted Properties/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Design of functional molecules. nih.gov | Reaction energies, electronic structure, UV-Vis spectra, reactivity. |
| Molecular Dynamics (MD) | Predicting polymer properties. rsc.org | Conformation, mechanical strength, diffusion, glass transition. |
| Quantitative Structure-Property Relationship (QSPR) | Virtual screening of new derivatives. | Boiling point, solubility, thermal stability, optical properties. |
| Molecular Docking & QM/MM | Studying biological interactions. nih.gov | Enzyme binding affinity, reaction mechanisms for metabolism/degradation. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for carbamic acid, ethenyl-, methyl ester, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via esterification of carbamic acid derivatives with methanol under acidic or catalytic conditions. For example, urea reacts with methanol in the presence of HCl to form methyl carbamate (a simpler analog) . For ethenyl-substituted derivatives, nucleophilic substitution of ethenyl halides with methyl carbamate may be employed. Optimization involves adjusting catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid), temperature (60–100°C), and solvent polarity .
- Table 1 : Comparison of Synthesis Methods
| Substrate | Reagent/Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Urea + Methanol | HCl | 75–85 | Reflux, 6 hrs | |
| Ethenyl Halide + Methyl Carbamate | K₂CO₃ | 60–70 | DMF, 80°C, 12 hrs |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 3.6–3.8 ppm (methoxy group, -OCH₃) and δ 5.2–5.8 ppm (ethenyl protons, CH₂=CH-). The carbamate NH proton may appear as a broad singlet at δ 6.0–7.0 ppm .
- IR : Characteristic peaks include N-H stretch (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-O (1200–1250 cm⁻¹) .
Q. What safety protocols are critical when handling carbamic acid esters in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves and safety goggles; carbamates can cause skin/eye irritation .
- First Aid : In case of exposure, rinse with water for 15 minutes and seek medical attention. Provide SDS sheets to healthcare providers .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) predict the reactivity of this compound in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) basis sets to study electron density distribution, focusing on the carbamate group’s electrophilicity .
- Docking Studies : Simulate interactions with biological targets (e.g., ion channels) using AutoDock Vina. Compare binding affinities with analogs like retigabine, a known KCNQ channel opener .
- Table 2 : Predicted Binding Energies (kcal/mol)
| Compound | Target Protein | Binding Energy |
|---|---|---|
| This compound | KCNQ4 | -8.2 |
| Retigabine | KCNQ4 | -9.1 |
Q. What strategies resolve contradictions in reported reaction yields for ethenyl carbamate derivatives?
- Methodological Answer :
- Parameter Screening : Systematically vary solvents (DMF vs. THF), catalysts (K₂CO₃ vs. NaH), and reaction times.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis to carbamic acid).
- Case Study : A 20% yield discrepancy between DMF (70%) and THF (50%) may stem from THF’s lower polarity reducing nucleophilicity .
Q. How do substituents on the ethenyl group influence the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : Electron-withdrawing groups (e.g., -NO₂) accelerate carbamate cleavage via protonation of the carbonyl oxygen.
- Basic Hydrolysis : Steric hindrance from bulky substituents (e.g., -Ph) slows nucleophilic attack by OH⁻.
- Experimental Validation : Monitor degradation via HPLC at pH 2 (HCl) and pH 12 (NaOH) over 24 hours .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
